molecular formula C11H13BrN2 B12122336 1H-Indole-1-propanamine, 5-bromo-

1H-Indole-1-propanamine, 5-bromo-

Cat. No.: B12122336
M. Wt: 253.14 g/mol
InChI Key: ISKKTAPNCTVXMO-UHFFFAOYSA-N
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Description

1H-Indole-1-propanamine, 5-bromo- is a brominated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The presence of the bromine atom at the 5-position of the indole ring imparts unique chemical properties, making it a valuable compound in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indole-1-propanamine, 5-bromo- can be synthesized through several methods. One common approach involves the bromination of 1H-indole-1-propanamine using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane. The reaction typically occurs at room temperature and is monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods: Industrial production of 1H-Indole-1-propanamine, 5-bromo- often involves large-scale bromination processes. These processes are optimized for yield and purity, using automated systems to control reaction parameters such as temperature, concentration, and reaction time. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-1-propanamine, 5-bromo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding indole-quinones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products:

    Oxidation: Indole-quinones.

    Reduction: Amine derivatives.

    Substitution: Azido or thiol-substituted indoles.

Scientific Research Applications

1H-Indole-1-propanamine, 5-bromo- has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are used in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific biological pathways.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Indole-1-propanamine, 5-bromo- involves its interaction with various molecular targets. The bromine atom at the 5-position enhances its ability to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, contributing to its observed biological effects.

Comparison with Similar Compounds

    1H-Indole-1-propanamine: Lacks the bromine atom, resulting in different chemical and biological properties.

    5-Bromoindole: Similar structure but without the propanamine group, affecting its reactivity and applications.

    1H-Indole-3-carboxaldehyde: Another indole derivative with distinct functional groups and applications.

Uniqueness: 1H-Indole-1-propanamine, 5-bromo- is unique due to the presence of both the bromine atom and the propanamine group, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound for targeted research and industrial applications.

Properties

Molecular Formula

C11H13BrN2

Molecular Weight

253.14 g/mol

IUPAC Name

3-(5-bromoindol-1-yl)propan-1-amine

InChI

InChI=1S/C11H13BrN2/c12-10-2-3-11-9(8-10)4-7-14(11)6-1-5-13/h2-4,7-8H,1,5-6,13H2

InChI Key

ISKKTAPNCTVXMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2CCCN)C=C1Br

Origin of Product

United States

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